3-Hydroxy-8-methyldecanoic acid
Description
Contextualization within Branched-Chain Hydroxy Fatty Acids
3-Hydroxy-8-methyldecanoic acid belongs to the class of branched-chain hydroxy fatty acids. These are carboxylic acids with a hydrocarbon chain that contains one or more methyl groups and at least one hydroxyl group. The position of these functional groups significantly influences the molecule's physical and biological properties.
The structure of this compound is characterized by a ten-carbon backbone (decanoic acid). A hydroxyl group is located at the third carbon (C-3), and a methyl group is positioned at the eighth carbon (C-8). This specific arrangement distinguishes it from other, more commonly studied, hydroxy fatty acids.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H22O3 |
| Class | Branched-Chain Hydroxy Fatty Acid |
Significance in the Discovery and Characterization of Microbial Natural Products
The primary significance of this compound in academic research lies in its role as a structural component of novel lipopeptides discovered from microorganisms, particularly those from extreme environments. Its identification has been crucial in the complete structural elucidation of these complex natural products.
A notable example is its discovery in svalbamides A and B, two new lipodipeptides isolated from a Paenibacillus species found in Arctic marine sediment. nih.govresearchgate.net In these compounds, this compound is linked to amino acid residues, forming a lipopeptide structure. nih.gov The presence of this specific fatty acid is a key feature of the svalbamides.
The characterization of this compound within these natural products has required sophisticated analytical techniques. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in determining its planar structure. nih.gov Furthermore, advanced computational methods like DP4 calculations have been employed to determine the absolute stereochemistry of its chiral centers, which is essential for understanding its biological activity and for potential synthetic efforts. nih.gov
This fatty acid has also been reported as a component of other bacterial metabolites. For instance, it is a constituent of tridecaptin compounds from a Paenibacillus strain and has been associated with antibiotic complexes produced by Bacillus circulans. mdpi.compatentbuddy.comgoogle.com
Overview of Research Trajectories and Academic Relevance
Current research involving this compound is intrinsically linked to the broader field of natural product discovery and characterization. The academic relevance of this compound stems from several key areas:
Novel Natural Product Scaffolds: The identification of this compound in natural products like the svalbamides contributes to the growing library of known microbial metabolites. nih.govmdpi.com These novel structures can serve as inspiration for the development of new therapeutic agents.
Biosynthetic Pathway Elucidation: The unique structure of this compound raises questions about its biosynthetic origins. Understanding how microorganisms construct this specific branched-chain hydroxy fatty acid could reveal new enzymatic pathways and biocatalysts.
Chemical Synthesis: The complex stereochemistry of this compound presents a challenge for synthetic organic chemists. Developing efficient synthetic routes to this molecule is a relevant academic pursuit that would enable further biological testing and the synthesis of analogues. vulcanchem.com
The study of this compound is a clear example of how the exploration of microbial biodiversity, particularly in underexplored environments, can lead to the discovery of new chemical entities with potential applications in medicine and biotechnology. researchgate.netmdpi-res.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
62675-80-3 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-hydroxy-8-methyldecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-3-9(2)6-4-5-7-10(12)8-11(13)14/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
WRODZWONXSGQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC(CC(=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Bioprospecting
Isolation from Bacterial Taxa
Bacteria, particularly those from the genera Paenibacillus, Bacillus, and Streptomyces, are well-documented producers of a vast array of secondary metabolites, including complex fatty acids. While direct isolation of 3-hydroxy-8-methyldecanoic acid is not prominently reported, the biosynthetic machinery within these bacteria is known to produce structurally similar molecules, primarily as components of larger bioactive compounds like lipopeptides.
Paenibacillus Species as Primary Producers
The genus Paenibacillus is renowned for its ability to synthesize potent antimicrobial lipopeptides, such as polymyxins and fusaricidins. researchgate.netresearchgate.net These molecules are characterized by a peptide ring or chain attached to a lipid tail, which is crucial for their biological activity. The fatty acid component of these lipopeptides exhibits significant structural diversity, often featuring hydroxylation at the beta-position (C-3). researchgate.netmdpi.com
For instance, fusaricidins, first isolated from Paenibacillus polymyxa, incorporate an unusual 15-guanidino-3-hydroxypentadecanoic acid moiety. researchgate.net While not identical to this compound, the presence of this 3-hydroxy fatty acid underscores the capability of Paenibacillus to produce such structures. Strains of P. polymyxa are known to produce a variety of lipopeptides with variations in both the peptide and fatty acid components. nih.gov This diversity suggests that different strains, under specific conditions, could potentially synthesize a range of methylated and hydroxylated fatty acids.
Paenibacillus species are efficient producers of a wide range of bioactive compounds, including nonribosomally formed lipopeptides and polyketides, which are significant in both agricultural biotechnology and medicine. mdpi.com The genetic blueprints for these compounds are encoded in large biosynthetic gene clusters, and genome mining studies continue to uncover the potential for novel chemical structures. nih.gov
Related Compounds from Streptomyces Species
The genus Streptomyces stands out as a particularly prolific source of secondary metabolites, accounting for approximately two-thirds of all naturally derived antibiotics currently in clinical use. nih.govfrontiersin.org Their complex secondary metabolism generates a wide variety of chemical structures, including polyketides, which are biosynthetically related to fatty acids. oup.com
The synthesis of these compounds often involves pathways that can introduce methyl branches and hydroxyl groups onto a growing acyl chain. While direct evidence for the production of this compound by Streptomyces is scarce in the current literature, the immense biosynthetic potential of this genus makes it a plausible source. Strains like Streptomyces roseosporus, the producer of the lipopeptide antibiotic daptomycin, are known to incorporate decanoic acid into their secondary metabolites. nih.gov The metabolic pathways in Streptomyces are highly adaptable, and the production of specific fatty acid derivatives can be influenced by culture conditions and genetic modifications. oup.com
Presence in Fungal Metabolites
Fungi are another rich source of structurally diverse natural products. The entomopathogenic fungi, in particular, have been found to produce a variety of cyclic depsipeptides with interesting biological activities.
Constituents of Cyclotetradepsipeptides from Beauveria Species
Investigations into the metabolites of the fungus Beauveria have led to the isolation of a class of compounds known as cyclotetradepsipeptides. These molecules are cyclic structures typically composed of three amino acid residues and one α-hydroxy acid moiety. acs.org
Notably, several cyclotetradepsipeptides, including a series of compounds named beauveamides, have been isolated from an endolichenic strain of Beauveria. nih.govacs.org Detailed structural analysis of these molecules revealed that they all incorporate a 3-hydroxy-4-methyldecanoic acid (HMDA) moiety. acs.orgnih.govacs.org This compound is a structural isomer of this compound, differing only in the position of the methyl group on the decanoic acid backbone. The consistent identification of the 4-methyl isomer in multiple studies of Beauveria metabolites suggests that this is the specific fatty acid produced by these fungi. nih.govnih.gov It is plausible that the initial query for the 8-methyl isomer may have been a mischaracterization of this well-documented 4-methyl variant.
Biogeographical Distribution of Producing Organisms (e.g., Extreme Environments)
The microorganisms capable of producing these complex fatty acids are found in a wide range of habitats across the globe, from common soil and plant environments to some of the planet's most extreme locations.
Paenibacillus species, for example, have been isolated from a vast array of sources, including soil, fresh and salt water, sediments, the rhizosphere of various plants, and even from clinical samples. researchgate.netnih.gov Their adaptability is further highlighted by their discovery in extreme environments. Strains have been identified in the Obsidian Hot Spring in Yellowstone National Park and in arid, saline systems in the Sahara desert. researchgate.netbgsc.org This wide distribution suggests that the potential for discovering novel lipopeptides with unique fatty acid components is not limited to temperate environments.
Similarly, Streptomyces species are ubiquitous in terrestrial habitats, especially in soils, where they play a crucial role in nutrient cycling. nih.gov They are also found in marine sediments and as endophytes living symbiotically within plants, including those from extreme or unique environments like the rare medicinal plant Edelweiss (Leontopodium nivale ssp. alpinum). frontiersin.orgoup.com The isolation of these bacteria from such diverse and sometimes harsh conditions underscores their metabolic plasticity and their potential as a source for new and unusual chemical compounds.
The entomopathogenic fungus Beauveria bassiana also exhibits a global distribution and a dual lifestyle, acting as both an insect pathogen and a plant endophyte. nih.gov Its ability to colonize a wide range of plants suggests a broad geographical and ecological reach. nih.gov
Below is a table summarizing the organisms and the related fatty acids discussed:
| Organism Genus | Related Compound Found | Compound Class |
| Paenibacillus | 15-Guanidino-3-hydroxypentadecanoic acid | Lipopeptide (Fusaricidin) |
| Bacillus | Branched-chain fatty acids (iso/anteiso) | Fatty Acids |
| Streptomyces | Decanoic acid precursors | Lipopeptide (Daptomycin) |
| Beauveria | 3-Hydroxy-4-methyldecanoic acid | Cyclotetradepsipeptide |
Integration as a Moiety in Complex Natural Product Structures
The incorporation of this compound into larger, more complex molecular architectures is a recurring theme in the biosynthesis of microbial secondary metabolites. This fatty acid moiety is typically attached via an amide or ester linkage, forming the lipophilic tail of these intricate structures.
Lipodipeptide Frameworks (e.g., Svalbamides A and B)
A notable example of this compound integration is found in the svalbamides, a pair of lipodipeptides isolated from a Paenibacillus species. These compounds, Svalbamide A and Svalbamide B, are distinguished by the presence of this specific fatty acid.
Svalbamides A and B were discovered in a Paenibacillus sp. (SVB7) isolated from Arctic marine sediments. Their structures were elucidated through a combination of spectroscopic techniques and chemical analysis. Both compounds share a common molecular formula but differ in their stereochemistry. The core structure consists of a this compound unit linked to a dipeptide composed of D-valine and the unusual amino acid 3-amino-2-pyrrolidinone. The fatty acid is attached to the N-terminus of the dipeptide, forming a lipodipeptide framework. The determination of the absolute configuration of the this compound moiety in the svalbamides was a significant aspect of their characterization.
| Natural Product | Producing Organism | Molecular Framework | Key Moieties |
| Svalbamide A | Paenibacillus sp. SVB7 | Lipodipeptide | This compound, D-Valine, 3-amino-2-pyrrolidinone |
| Svalbamide B | Paenibacillus sp. SVB7 | Lipodipeptide | This compound, D-Valine, 3-amino-2-pyrrolidinone |
Cyclodepsipeptide Architectures
Cyclodepsipeptides are cyclic molecules containing both amino acid and hydroxy acid residues linked by amide and ester bonds. While direct incorporation of this compound into a cyclodepsipeptide is not widely reported, structurally similar fatty acids are found in this class of natural products, suggesting a biosynthetic plasticity that could accommodate this moiety.
For instance, a study on an endolichenic Beauveria sp. led to the isolation of several new cyclotetradepsipeptides, beauveamides A–G, which all incorporate a 3-hydroxy-4-methyldecanoic acid (HMDA) moiety. acs.orgnih.gov This highlights the capability of fungal biosynthetic machinery to utilize branched-chain hydroxy fatty acids in the construction of cyclic depsipeptides. Another example comes from the freshwater sponge-associated cyanobacterium Nostoc sp. UIC 10607, which produces menominins A and B, cyclodepsipeptides containing a 3,8-dihydroxy-2-methyltetradecanoic acid residue. nih.gov These examples from diverse microorganisms underscore the potential for finding this compound in similar cyclodepsipeptide architectures.
| Natural Product | Producing Organism | Molecular Framework | Key Fatty Acid Moiety |
| Beauveamides A–G | Beauveria sp. | Cyclotetradepsipeptide | 3-Hydroxy-4-methyldecanoic acid |
| Menominins A and B | Nostoc sp. UIC 10607 | Cyclodepsipeptide | 3,8-Dihydroxy-2-methyltetradecanoic acid |
Polyketide and Non-Ribosomal Peptide Hybrids
Hybrid natural products that combine structural elements from both polyketide and non-ribosomal peptide biosynthetic pathways represent a rich source of chemical diversity. The lipophilic tail of many such hybrids is a fatty acid, and in some cases, this is this compound or a close structural relative. These molecules are assembled by large, modular enzymes known as hybrid polyketide synthases (PKS)-non-ribosomal peptide synthetases (NRPS). nih.govcapes.gov.brrsc.org
The tridecaptin group of antibiotics, produced by various Paenibacillus and Bacillus species, are excellent examples of non-ribosomal peptides that are acylated with a β-hydroxy fatty acid. jst.go.jpnih.gov For instance, some tridecaptin variants have been found to contain a 3-hydroxy-methyldecanoic acid moiety. nih.gov Similarly, the octapeptins, another class of lipopeptide antibiotics from Bacillus circulans, are characterized by an N-terminal β-hydroxy fatty acid, with some congeners possessing an 8-methyl-3-hydroxy-decanoic acid. nih.govnih.govmonash.edu While not identical, the structural similarity points to a common biosynthetic strategy for incorporating such fatty acids.
The biosynthesis of puwainaphycins, cytotoxic lipopeptides from the cyanobacterium Cylindrospermum alatosporum, is initiated by a fatty acyl-AMP ligase and proceeds through a hybrid NRPS/PKS pathway. nih.govnih.govnih.gov These molecules contain a β-amino fatty acid, further illustrating the diverse ways in which fatty acid building blocks are modified and integrated into complex peptide-polyketide structures.
| Natural Product Class | Producing Organism(s) | Molecular Framework | Key Fatty Acid Moiety Examples |
| Tridecaptins | Paenibacillus spp., Bacillus spp. | Lipopeptide (NRPS) | 3-Hydroxy-methyldecanoic acid |
| Octapeptins | Bacillus circulans | Lipopeptide (NRPS) | 8-Methyl-3-hydroxy-decanoic acid |
| Puwainaphycins | Cylindrospermum alatosporum | Lipopeptide (NRPS/PKS Hybrid) | 3-Amino-2-hydroxy-4-methyl dodecanoic acid |
| Cerexins | Bacillus cereus | Lipopeptide (NRPS) | β-Hydroxy isodecanoic acid, β-Hydroxy decanoic acid |
Structural Elucidation and Stereochemical Characterization
Advanced Spectroscopic Methodologies
The initial step in characterizing an unknown compound is typically the determination of its planar structure—that is, the sequence of atoms and bonds without regard to their 3D orientation. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this purpose.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) techniques like ¹H and ¹³C NMR reveal the chemical environment of each proton and carbon atom, respectively. For 3-hydroxy-8-methyldecanoic acid, these spectra would confirm the presence of a ten-carbon chain, a methyl branch, and a hydroxyl group.
Two-dimensional (2D) NMR experiments are crucial for assembling these pieces. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, allowing for the tracing of the carbon chain from one end to the other. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it shows correlations between protons and carbons that are two or three bonds apart. In the context of the lipopeptide svalbamide A, an HMBC correlation from the amide proton of a valine residue to the carbonyl carbon (C-1) of the fatty acid moiety was critical in establishing the connection between the amino acid and the this compound chain mdpi.com.
Table 1: Representative NMR Spectroscopic Data for the this compound Moiety
| Position | ¹H Chemical Shift (δH) | ¹³C Chemical Shift (δC) | Key 2D Correlations (HMBC) |
|---|---|---|---|
| 1 | - | ~171.0 | From H-2, Valine NH |
| 2 | ~2.45 (dd) | ~42.0 | To C-1, C-3, C-4 |
| 3 | ~4.00 (m) | ~68.0 | To C-1, C-2, C-4, C-5 |
| 8 | ~1.50 (m) | ~35.0 | To C-6, C-7, C-9, C-11 |
| 9 | ~1.15 (m) | ~29.0 | To C-7, C-8, C-10, C-11 |
| 10 | ~0.88 (t) | ~14.0 | To C-8, C-9 |
Note: Data is illustrative and based on typical values for similar structures. Actual shifts depend on the specific molecule and solvent.
High-Resolution Mass Spectrometry (HR-MS), often coupled with electrospray ionization (ESI), is used to determine the precise mass of a molecule, which in turn allows for the calculation of its exact molecular formula. For instance, the analysis of svalbamide B, which contains the this compound unit, by HR-ESI-MS yielded an [M+H]⁺ ion at m/z 384.2845, establishing its molecular formula as C₂₀H₃₇N₃O₄ mdpi.com. This level of accuracy is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in MS/MS experiments can further confirm the structure, as 3-hydroxy fatty acids exhibit characteristic cleavage patterns, such as the loss of water and alpha-cleavage adjacent to the hydroxyl-bearing carbon researchgate.net.
Table 2: High-Resolution Mass Spectrometry Data Summary
| Parameter | Finding for this compound |
|---|---|
| Molecular Formula | C₁₁H₂₂O₃ |
| Calculated Mass | 202.1569 g/mol |
| Ionization Mode | ESI (Positive or Negative) |
Determination of Absolute Configuration
With two stereogenic centers at C-3 and C-8, this compound can exist as four possible stereoisomers: (3R, 8R), (3S, 8S), (3R, 8S), and (3S, 8R). Determining the specific "handedness" or absolute configuration of each chiral center is a significant challenge that requires specialized chemical and computational methods.
Chiral derivatization involves reacting the target molecule with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated or distinguished using standard chromatographic (e.g., HPLC) or spectroscopic (e.g., NMR) techniques.
The modified Mosher's method, which involves esterification of a secondary alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a common technique for determining the configuration of hydroxyl-bearing stereocenters. However, in the case of the this compound moiety within the svalbamides, attempts to esterify the C-3 hydroxyl group with MTPA were unsuccessful, precluding the use of this method mdpi.com.
The advanced Marfey's method is another powerful derivatization technique, primarily used for determining the absolute configuration of amino acids. It was successfully applied to the amino acid components of the svalbamides, demonstrating its utility in analyzing chiral building blocks within a larger molecule mdpi.com.
When experimental derivatization methods are not viable, computational chemistry provides a powerful alternative for assigning stereochemistry acs.org. The DP4 (Diastereomer Probability) calculation is a widely used method that leverages NMR data. The process involves:
Constructing computer models of all possible stereoisomers of the molecule.
Using quantum mechanics (specifically, Density Functional Theory or DFT) to calculate the theoretical NMR chemical shifts for each of these isomers.
Comparing the set of calculated NMR data for each isomer against the experimental NMR data.
Calculating a probability score (the DP4 probability) that statistically evaluates which theoretical structure best matches the experimental results.
For the this compound portion of svalbamide A, four possible diastereomers—(12R, 17R), (12S, 17R), (12R, 17S), and (12S, 17S), corresponding to the C-3 and C-8 positions of the fatty acid—were constructed and their NMR parameters calculated. The DP4 analysis allowed for the complete and unambiguous assignment of the absolute configurations for the entire molecule mdpi.com. This work represented the first time the stereochemistry of this compound was fully elucidated in a natural product mdpi.com.
Chiral separation techniques are essential for physically separating stereoisomers and assessing the enantiomeric or diastereomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method chiraltech.com.
A CSP is a solid support material that has been modified with a chiral molecule. As the mixture of stereoisomers passes through the column, they interact differently with the chiral phase. One isomer will form a more stable (lower energy) transient complex with the CSP and will therefore be retained longer, while the other isomer will elute more quickly. This difference in retention time allows for their separation and quantification. Anion-exchanger type CSPs have proven particularly effective for resolving acidic compounds like this compound chiraltech.com. This technique would be the definitive method to confirm that a natural sample contains a single stereoisomer and is not a racemic or diastereomeric mixture.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Svalbamide A |
| Svalbamide B |
| Valine |
Planar Structure Elucidation via Correlation Spectroscopy (e.g., HMBC)
The determination of the planar structure of this compound, which refers to the sequence of atoms and bonds without regard to their three-dimensional arrangement, is heavily reliant on modern nuclear magnetic resonance (NMR) techniques. Among these, two-dimensional (2D) correlation spectroscopy plays a pivotal role. Experiments such as Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the carbon skeleton by identifying long-range couplings between protons and carbons.
The process begins with the complete assignment of proton (¹H) and carbon (¹³C) NMR spectra. While one-dimensional (1D) NMR provides initial information on the chemical environment of the nuclei, 2D experiments like ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed for unambiguous assignments. The COSY spectrum reveals proton-proton coupling networks, allowing for the identification of adjacent protons. The HSQC spectrum then correlates each proton with its directly attached carbon atom.
Once the ¹H and ¹³C signals are assigned, the HMBC experiment is utilized to piece together the molecular fragments. HMBC detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). These long-range correlations are crucial for connecting molecular fragments that are not directly bonded, including elucidating the positions of quaternary carbons and functional groups along the carbon chain.
For this compound, key HMBC correlations would be expected to confirm the connectivity of the decanoic acid backbone, the position of the hydroxyl group at C-3, and the location of the methyl branch at C-8.
Detailed Research Findings from HMBC Analysis
The analysis of the HMBC spectrum of this compound would reveal several critical correlations that allow for the unambiguous determination of its planar structure. The following tables present the expected key HMBC correlations.
Table 1: Key HMBC Correlations for the Carboxylic Acid and Hydroxyl Group Moieties
| Proton (¹H) | Proton Chemical Shift (ppm) | Correlated Carbon (¹³C) | Carbon Chemical Shift (ppm) | Inferred Connectivity |
| H-2 | ~2.4-2.5 | C-1 (Carboxyl) | ~175-180 | Confirms proximity to the carboxylic acid group. |
| H-2 | ~2.4-2.5 | C-3 | ~68-72 | Establishes the link between C-2 and the hydroxyl-bearing carbon. |
| H-2 | ~2.4-2.5 | C-4 | ~35-40 | Further extends the carbon chain from the α-carbon. |
| H-3 | ~3.9-4.1 | C-1 (Carboxyl) | ~175-180 | A key correlation confirming the β-hydroxy acid structure. |
| H-3 | ~3.9-4.1 | C-2 | ~40-45 | Connects the methine proton at the hydroxyl position to the α-carbon. |
| H-3 | ~3.9-4.1 | C-4 | ~35-40 | Establishes the bond between the hydroxyl-bearing carbon and the rest of the alkyl chain. |
| H-4 | ~1.4-1.6 | C-2 | ~40-45 | Provides further evidence for the connectivity of the initial part of the chain. |
| H-4 | ~1.4-1.6 | C-3 | ~68-72 | Confirms the position of C-4 relative to the hydroxyl group. |
These correlations firmly establish the presence of a 3-hydroxy acid moiety. The observation of a correlation between the proton at C-3 (H-3) and the carboxyl carbon (C-1) is particularly diagnostic for a β-hydroxy acid.
Table 2: Key HMBC Correlations for the Branched Alkyl Chain
| Proton (¹H) | Proton Chemical Shift (ppm) | Correlated Carbon (¹³C) | Carbon Chemical Shift (ppm) | Inferred Connectivity |
| H-7 | ~1.2-1.4 | C-8 | ~35-40 | Connects the methylene (B1212753) group at C-7 to the branch point. |
| H-7 | ~1.2-1.4 | C-9 | ~28-32 | Establishes the link towards the terminus of the main chain. |
| H-7 | ~1.2-1.4 | C-11 (Methyl) | ~19-23 | A crucial correlation confirming the position of the methyl branch. |
| H-8 | ~1.5-1.7 | C-7 | ~25-30 | Confirms the connectivity between the branch point and the preceding carbon. |
| H-8 | ~1.5-1.7 | C-9 | ~28-32 | Links the branch point to the subsequent carbon in the main chain. |
| H-8 | ~1.5-1.7 | C-10 | ~14-18 | Establishes the connection to the terminal methyl group of the main chain. |
| H-8 | ~1.5-1.7 | C-11 (Methyl) | ~19-23 | Provides strong evidence for the methyl group being attached to C-8. |
| H-11 (Methyl) | ~0.8-0.9 | C-7 | ~25-30 | Confirms the attachment of the methyl group at the C-8 position. |
| H-11 (Methyl) | ~0.8-0.9 | C-8 | ~35-40 | The direct one-bond correlation would be absent, but two-bond correlation is key. |
| H-11 (Methyl) | ~0.8-0.9 | C-9 | ~28-32 | Further confirms the location of the methyl branch. |
| H-10 (Methyl) | ~0.8-0.9 | C-8 | ~35-40 | Connects the terminal methyl group to the branch point. |
| H-10 (Methyl) | ~0.8-0.9 | C-9 | ~28-32 | Confirms the end of the decanoic acid main chain. |
The correlations involving the protons of the C-11 methyl group are definitive in placing the branch at the C-8 position. The observation of HMBC cross-peaks from the H-11 methyl protons to C-7, C-8, and C-9 unambiguously establishes this connectivity. By systematically analyzing these and other HMBC correlations, the entire carbon framework of this compound can be confidently constructed, thus elucidating its planar structure.
Biosynthesis and Enzymatic Pathways
Elucidation of Biosynthetic Gene Clusters and Enzymes
The synthesis of 3-Hydroxy-8-methyldecanoic acid is not governed by a single gene but rather a cluster of genes that encode the necessary enzymes. These biosynthetic gene clusters orchestrate the step-by-step assembly of the molecule from simpler precursors.
The backbone of this compound is assembled by Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) systems. nih.govebi.ac.uk These large, multifunctional enzymes or enzyme complexes are responsible for the iterative condensation of small carboxylic acid units to build the carbon chain. nih.gov While FAS typically produces straight-chain fatty acids using acetyl-CoA as a primer and malonyl-CoA as an extender, its promiscuity allows for the incorporation of branched-chain starters. nih.govnih.govnih.gov In the case of 8-methyldecanoic acid derivatives, a precursor derived from the catabolism of branched-chain amino acids likely serves as the initial building block. nih.govresearchgate.net
PKSs are similar to FASs but often exhibit a greater diversity in the choice of starter and extender units, leading to a wider array of natural products. nih.govscispace.com Both FAS and PKS systems operate through a series of domains that catalyze specific reactions, including acyl transfer, condensation, reduction, dehydration, and enoyl reduction. nih.gov The co-existence of both Type I FAS and PKS metabolons has been observed in some microorganisms, highlighting the complex interplay of these pathways in lipid biosynthesis. nih.gov
The introduction of the hydroxyl group at the C-3 position is a critical step in the biosynthesis of this compound. This reaction is typically catalyzed by a hydroxylase enzyme. nih.gov These enzymes often utilize molecular oxygen and a reducing agent to introduce the hydroxyl functional group.
The methyl branch at the C-8 position originates from a methyltransferase enzyme. This enzyme transfers a methyl group from a donor molecule, such as S-adenosyl methionine (SAM), to the growing fatty acid chain. The timing and specificity of this methylation event are crucial for determining the final structure of the branched-chain fatty acid.
Precursor Incorporation and Metabolic Labeling Studies
To unravel the biosynthetic pathway of this compound, scientists employ precursor incorporation and metabolic labeling studies. These experiments involve feeding isotopically labeled compounds (e.g., containing ¹³C or ²H) to an organism known to produce the target molecule. By tracing the incorporation of these labels into the final product, researchers can identify the building blocks and intermediates of the pathway.
For instance, labeled branched-chain amino acids like leucine (B10760876), isoleucine, and valine have been shown to be precursors for the synthesis of various branched-chain fatty acids. researchgate.netmdpi.com The degradation of these amino acids provides the branched short-chain acyl-CoA primers that are utilized by FAS or PKS. researchgate.net Similarly, feeding labeled short-chain fatty acids can also illuminate their role in the biosynthesis of more complex fatty acids. researchgate.net
Comparative Biosynthetic Analysis with Related Branched-Chain Fatty Acids
The biosynthesis of this compound shares similarities with the formation of other branched-chain fatty acids. ontosight.ai By comparing the gene clusters and enzymatic machinery involved in the production of different branched-chain fatty acids, researchers can identify conserved motifs and unique features.
For example, the synthesis of both iso- and anteiso-fatty acids relies on primers derived from the catabolism of leucine and isoleucine, respectively. nih.govresearchgate.net The enzymes responsible for the initial steps of amino acid degradation, such as branched-chain amino acid transferases (BCAT) and branched-chain α-keto acid dehydrogenases (BCKD), are therefore crucial for the production of these fatty acids. researchgate.net Understanding these commonalities and differences provides a broader perspective on the evolution and regulation of branched-chain fatty acid biosynthesis.
Chemoenzymatic Transformation and Biocatalysis
Harnessing the power of enzymes for the synthesis of valuable chemicals is a rapidly growing field. Chemoenzymatic approaches combine the selectivity of biocatalysts with the efficiency of chemical reactions to create novel and sustainable synthetic routes.
The enzymatic production of hydroxycarboxylic acids, including 3-hydroxy fatty acids, offers a green alternative to traditional chemical synthesis. mdpi.comnih.govfrontiersin.org Enzymes such as hydroxylases, lipases, and nitrile hydratases can be employed to introduce hydroxyl groups or to convert precursor molecules into the desired hydroxy acids with high enantioselectivity. nih.govresearchgate.net
For example, nitrile hydratase and amidase systems have been successfully used to convert 3-hydroxyalkanenitriles into the corresponding 3-hydroxyalkanoic acids. researchgate.net Furthermore, the direct reduction of carboxylic acids to aldehydes using carboxylate reductases, followed by reduction to the alcohol, presents another biocatalytic route to hydroxycarboxylic acids. nih.gov These enzymatic methods often proceed under mild reaction conditions and can lead to the formation of optically pure products, which are highly desirable in the pharmaceutical and fine chemical industries. ethz.ch
Total Synthesis Strategies for Enantiomerically Pure this compound
Achieving enantiomeric purity is critical in the synthesis of chiral molecules like this compound. The biological activity of such compounds is often dependent on a specific stereoisomer. Total synthesis strategies, therefore, prioritize methods that can selectively produce the desired (R)- or (S)-enantiomer.
Asymmetric synthesis aims to create a specific enantiomer from achiral or racemic precursors. The Reformatsky reaction, which involves the reaction of an α-halocarbonyl compound with an aldehyde or ketone in the presence of zinc, is a classic method for forming β-hydroxyalkanoates. nih.gov While traditionally leading to racemic products, modern advancements have focused on achieving stereocontrol.
For instance, the synthesis of racemic 3-hydroxy decanoic acid has been accomplished using a Reformatsky condensation. frontiersin.orgnih.govresearchgate.net Achieving enantioselectivity in this reaction is a significant challenge. Strategies to induce stereocontrol include the use of chiral auxiliaries, chiral ligands, or chiral starting materials. nih.gov In a related context, the zinc-mediated Reformatsky reaction between a chiral bromide and a chiral aldehyde has been used as a key step in the synthesis of complex natural products, demonstrating that double asymmetric induction can lead to high diastereoselectivity. nih.gov While a specific, high-yielding asymmetric Reformatsky synthesis for this compound is not prominently detailed, the principles of stereocontrol developed for similar β-hydroxy acids are directly applicable.
Other asymmetric approaches for related structures involve the enzymatic kinetic resolution of racemic intermediates. For example, Amano lipase (B570770) PS has been used in the stereoselective acylation of molecules to separate enantiomers, a technique applicable to the synthesis of chiral building blocks. researchgate.net
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. This involves using less hazardous materials, reducing waste, and improving energy efficiency. youtube.comyoutube.com
A notable green synthetic pathway has been developed for (R)-3-hydroxyfatty acids, which are structurally similar to the target compound. This route starts from cellulose-derived levoglucosenone, a biosourced starting material. frontiersin.orgnih.govresearchgate.net The natural chirality of this starting material allows for the synthesis of the desired (R)-configuration without requiring separate enantioselective reactions. frontiersin.org
Key aspects of this green approach include:
Use of Renewable Feedstocks: Starting from cellulose-derived materials reduces reliance on petrochemicals. researchgate.net
Avoidance of Toxic Reagents: For example, a two-step tosylation and iodination process was chosen over the Appel reaction to avoid the use of toxic triphenylphosphine (B44618) and the generation of triphenylphosphine oxide waste. frontiersin.org
Solvent Reduction: Whenever feasible, organic solvents were avoided or their consumption was minimized by running reactions at high concentrations. frontiersin.org
Atom Economy: The synthetic design aims to incorporate the maximum number of atoms from the reactants into the final product.
Table 1: Overview of Green Synthesis Pathway for (R)-3-Hydroxyfatty Acids
| Step | Reaction Type | Purpose | Green Chemistry Principle Applied |
| 1 | Oxa-Michael Addition | Formation of a key intermediate from levoglucosenone. | Use of a biosourced starting material. frontiersin.orgresearchgate.net |
| 2 | Baeyer–Villiger Oxidation | Introduction of an ester functionality. | Avoidance of organic solvents where possible. frontiersin.org |
| 3 | Bernet–Vasella Reaction | Ring-opening and functional group transformation. | High substrate concentration to reduce solvent use. frontiersin.org |
| 4 | Tosylation/Iodination | Preparation for chain elongation. | Substitution of toxic reagents (avoids Appel reaction). frontiersin.org |
| 5 | Cross-Metathesis | Homologation (chain elongation). | Flexibility to create various chain lengths from one precursor. frontiersin.orgnih.gov |
Design and Synthesis of Structurally Modified Analogues
The synthesis of structural analogs of this compound is crucial for studying structure-activity relationships (SARs). researchgate.net By systematically modifying the molecule's structure, researchers can identify the key features responsible for its biological or chemical properties.
Designing analogs can involve altering the position of the hydroxyl and methyl groups on the decanoic acid backbone. For instance, shifting the hydroxyl group from the C3 position to C2 or C4, or moving the methyl branch from C8 to other positions (e.g., C7, C9), would generate a library of related compounds. The synthesis of such analogs would require different starting materials or modified synthetic routes to achieve the desired regiochemistry. The synthesis of diverse 8-hydroxyquinoline (B1678124) derivatives through protection, coupling, and deprotection steps serves as an example of how functional groups can be strategically modified to create a series of analogs for biological evaluation. mdpi.com
Modifying the length of the carboxylic acid chain is a common strategy in analog design. Cross-metathesis is a powerful and flexible method for homologation. frontiersin.orgnih.gov This reaction allows for the elongation of a fatty acid chain by reacting an alkene-terminated precursor with another olefin. By choosing different olefins for the cross-metathesis reaction, a series of analogs with varying chain lengths (e.g., C8, C12, C14) can be synthesized from a single, common intermediate. frontiersin.org This approach is highly efficient for creating a library of analogs for SAR studies.
Stereoselective Synthesis of Chiral Building Blocks Incorporating the 3-Hydroxy-Methyl-Decanoic Acid Motif
The creation of complex molecules often relies on the synthesis of smaller, enantiomerically pure fragments known as chiral building blocks. nih.govresearchgate.netsigmaaldrich.com The 3-hydroxy-methyl-alkanoic acid motif is a valuable chiral synthon.
Stereoselective synthesis of such building blocks can be achieved through several advanced methods:
Asymmetric Hydrogenation: The reduction of a C=C double bond in a precursor molecule using a chiral catalyst, such as a DuPHOS-Rh complex, can create one or more stereocenters with high enantiomeric excess. nih.govresearchgate.net This is a high-yielding method for producing chiral amino acids and alcohols. nih.govresearchgate.net
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as sugars or amino acids, as starting materials. researchgate.net For example, a total synthesis of a complex toxin was developed by building key fragments in an "enantioreine" form derived from D-glucose. researchgate.net
Use of Chiral Templates: A chiral auxiliary, such as (–)-menthone, can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter is formed, the auxiliary is removed. This method has been used for the asymmetric synthesis of 2-substituted 3-hydroxycarboxylic acids. rsc.org
These methods provide access to a wide range of chiral building blocks, which can then be assembled to form larger, more complex target molecules like specific stereoisomers of this compound and its analogs. researchgate.net
Chemical Synthesis and Analog Design
Lipase-Catalyzed Enantioselective Reactions
The enzymatic kinetic resolution of racemic 3-hydroxy-8-methyldecanoic acid and its analogs represents a key strategy for the preparation of enantiomerically pure forms of these compounds. Lipases, a class of hydrolases, are widely employed for this purpose due to their ability to selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other unreacted. This enantioselectivity allows for the separation of the two enantiomers, a critical step in the synthesis of chiral molecules.
The kinetic resolution of racemic 3-hydroxyalkanoic acid esters, including analogs of this compound, has been effectively achieved through lipase-catalyzed transesterification. In these reactions, an acyl group is transferred from an acyl donor, often a vinyl ester, to the hydroxyl group of the substrate. The enantioselectivity of this process is highly dependent on the specific lipase (B570770) used, the reaction solvent, and the acyl donor.
Research has demonstrated that lipases from various microbial sources exhibit different efficiencies and enantioselectivities in the resolution of 3-hydroxyalkanoates. For instance, lipases from Pseudomonas cepacia and Candida antarctica are commonly utilized and have shown considerable success in resolving a range of chiral alcohols and esters. nih.govpolimi.it The choice of the acylating agent and the solvent system also plays a pivotal role in optimizing both the reaction rate and the enantiomeric excess (ee) of the desired product. nih.gov
A notable study on the kinetic resolution of a series of methyl 3-hydroxyalkanoates provides detailed insights into the effectiveness of different lipases. In this research, various lipases were screened for their ability to catalyze the enantioselective acetylation of methyl 3-hydroxyalkanoates using vinyl acetate (B1210297) as the acyl donor in diisopropyl ether. The results highlighted that lipase from Pseudomonas fluorescens (Lipase AK) and lipase from Pseudomonas cepacia (Lipase PS) were particularly effective for substrates like methyl 3-hydroxydecanoate, a close analog of the methyl ester of this compound.
The following table summarizes the findings for the lipase-catalyzed kinetic resolution of methyl 3-hydroxydecanoate, providing data on conversion rates and the enantiomeric excess of both the resulting acetate and the unreacted alcohol.
Table 1: Lipase-Catalyzed Kinetic Resolution of Methyl (±)-3-Hydroxydecanoate
| Lipase | Time (h) | Conversion (%) | Substrate (ee %) | Product (ee %) |
| Lipase PS (Pseudomonas cepacia) | 24 | 47 | 86 (S) | 98 (R) |
| Lipase AK (Pseudomonas fluorescens) | 48 | 48 | 91 (S) | 95 (R) |
| Lipase QL (Alcaligenes sp.) | 120 | 25 | 33 (S) | >99 (R) |
| Lipase B (Candida antarctica) | 120 | 12 | 15 (S) | 98 (R) |
| Lipase M (Mucor javanicus) | 120 | 6 | 7 (S) | >99 (R) |
Data sourced from a study on the lipase-catalyzed kinetic resolution of methyl 3-hydroxyalkanoates. The reaction was carried out with methyl (±)-3-hydroxydecanoate (0.1 mmol), vinyl acetate (0.5 mmol), and lipase (10 mg) in diisopropyl ether (1 mL) at 25 °C.
The data clearly indicates that Lipase PS and Lipase AK provide a good balance of conversion and high enantiomeric excess for both the unreacted (S)-enantiomer and the acetylated (R)-enantiomer. This enantioselective transformation is a crucial step in the potential synthesis of optically pure this compound and its analogs, which are valuable for further chemical and biological studies. The successful separation of enantiomers through this method underscores the utility of biocatalysis in modern organic synthesis.
Biological Activities and Molecular Mechanisms of Action
Contribution to Bioactivity of Parent Natural Products
3-Hydroxy-8-methyldecanoic acid is the fatty acid moiety of viscosinamide, a cyclic lipodepsipeptide produced by certain strains of Pseudomonas bacteria. rhizoclip.be The biological activities of viscosinamide are therefore directly linked to the presence of this specific fatty acid, which forms the lipid tail of the molecule.
Based on available scientific literature, there is currently no specific information detailing the role of this compound or its parent natural product, viscosinamide, in the induction of quinone reductase in mammalian cell lines. Research on quinone reductase inducers has typically focused on other classes of compounds, such as flavonoids and isothiocyanates. nih.govnih.gov
There is no direct scientific evidence available to describe the influence of this compound or viscosinamide on cellular glucose uptake in model systems. Studies on the modulation of glucose transport by fatty acids have been conducted, but these have focused on other fatty acids, and a direct link to this compound has not been established. nih.govnih.gov
The most well-documented biological activity of this compound is its essential contribution to the antimicrobial properties of its parent compound, viscosinamide. rhizoclip.be Viscosinamide is part of the viscosin (B1683834) group of cyclic lipopeptides, which are known for their potent biological activities, including antifungal and antibacterial effects. nih.govresearchgate.net
Viscosinamide, containing the this compound tail, demonstrates significant antagonistic activity against various plant pathogenic fungi. nih.gov Notably, it inhibits the growth of Pythium ultimum and Rhizoctonia solani. nih.govnih.gov Studies have shown that nano- to micromolar concentrations of viscosinamide can lead to the distortion and disintegration of the hyphae of these pathogens. nih.govresearchgate.netafricaresearchconnects.com
The mechanism of this antifungal action is linked to the surfactant properties of viscosinamide. nih.gov The lipophilic this compound tail is crucial for the molecule's interaction with and disruption of fungal cell membranes. This interaction leads to a reduction in mycelial density and inhibits the formation of oospores. nih.gov Furthermore, purified viscosinamide has been shown to induce the encystment of Pythium zoospores, effectively halting the pathogen's motile stage. nih.gov A significant portion of the viscosinamide produced by Pseudomonas fluorescens DR54 remains bound to the bacterial cell membrane, suggesting a role in direct cell-to-cell interactions in its natural environment. rhizoclip.benih.gov
Table 1: Antimicrobial Spectrum of Viscosinamide
| Target Organism | Type | Observed Effect | Reference |
|---|---|---|---|
| Pythium ultimum | Oomycete (Fungus-like) | Growth inhibition, mycelial density reduction, induction of zoospore encystment, inhibition of oospore formation | nih.govnih.gov |
| Rhizoctonia solani | Fungus | Growth inhibition, hyphal distortion and disintegration | nih.govnih.gov |
| Pythium myriotylum | Oomycete | Hyphal distortion and disintegration | nih.govafricaresearchconnects.com |
| Gram-positive bacteria | Bacteria | Antagonistic activity | rhizoclip.be |
| Mycobacteria | Bacteria | Antagonistic activity | rhizoclip.be |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
While specific structure-activity relationship (SAR) studies focusing exclusively on this compound and its derivatives are limited, research into the broader class of 3-hydroxy fatty acids (HAs) provides some insight. The synthesis of various analogs of (R)-3-hydroxydecanoic acid is being explored to establish SARs, particularly concerning their ability to act as elicitors of plant defense mechanisms. frontiersin.org The flexibility in synthetic methodologies allows for the creation of a library of analogs with varying chain lengths and functionalities, which is a crucial step in understanding how structural modifications impact biological activity. frontiersin.org However, detailed studies correlating specific changes in the 8-methyl position or other parts of the this compound structure to its contribution to antimicrobial or other biological activities have not been extensively reported.
Identification of Molecular Targets and Pathways
The primary molecular target identified for the parent compound, viscosinamide, is the cell membrane of susceptible microorganisms. researchgate.net The this compound component, as the lipid tail, is fundamental to this activity. It facilitates the insertion of the lipopeptide into the lipid bilayer of the fungal or bacterial cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability, loss of cellular contents, and ultimately, cell death. researchgate.net This membranolytic activity suggests a multi-target effect rather than inhibition of a single specific enzyme or receptor. nih.gov For activities other than antimicrobial action, specific molecular targets and pathways for this compound have not yet been elucidated.
Modulation of Biological Processes at the Cellular Level
The incorporation of this compound into viscosinamide allows it to modulate several biological processes at the cellular level, particularly in pathogenic fungi. The interaction of the lipopeptide with the fungal cell surface and membrane directly interferes with key developmental and physiological processes:
Hyphal Growth and Morphology: Viscosinamide causes extensive branching, swelling, and disintegration of fungal hyphae, disrupting normal growth patterns. nih.gov
Spore Development and Motility: It inhibits the formation of oospores in Pythium and induces the encystment of its motile zoospores, thereby impeding the pathogen's life cycle and spread. nih.gov
Cell Wall/Membrane Integrity: The compound is thought to decrease the hydrophobicity of fungal cell walls and membranes, leading to the observed physical distortions. nih.gov
These modulations collectively contribute to the potent biocontrol effect exerted by viscosinamide-producing bacteria against plant pathogens. nih.gov
Analytical Methodologies for Detection, Identification, and Quantification
Chromatographic Techniques for Complex Mixture Analysis
Chromatography is a powerful separation science that enables the isolation of individual components from intricate mixtures. When paired with mass spectrometry, it offers exceptional sensitivity and selectivity, which are critical for unambiguous compound identification and accurate measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds, a category that includes fatty acids after appropriate chemical modification. To render 3-hydroxy-8-methyldecanoic acid suitable for GC-MS analysis, a derivatization step is essential to increase its volatility. This process typically involves the conversion of the polar carboxylic acid and hydroxyl functional groups into more volatile esters and ethers, respectively. Common derivatization strategies include methylation of the carboxylic acid and silylation of the hydroxyl group.
Following derivatization, the sample is introduced into the gas chromatograph. It is vaporized and transported by an inert carrier gas through a capillary column. The separation of compounds is achieved based on their differential partitioning between the stationary phase coated on the column's inner surface and the mobile gas phase. The time it takes for a compound to elute from the column, known as the retention time, is a characteristic property that aids in its preliminary identification.
After separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized. Electron ionization (EI) is a common method that fragments the molecules in a predictable and reproducible manner. The resulting mass spectrum, which plots ion abundance against the mass-to-charge ratio (m/z), acts as a molecular fingerprint. The specific fragmentation pattern of the derivatized this compound provides detailed structural information. By comparing this pattern to spectral libraries or a known reference standard, its identity can be confidently confirmed within a complex fatty acid profile.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Lipopeptide Analysis
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly effective analytical technique, especially for the analysis of less volatile and thermally unstable molecules such as lipopeptides that may incorporate a this compound component. Unlike GC-MS, HPLC performs separations in the liquid phase. The separation mechanism is based on the differential interactions of analytes with a stationary phase packed within a column and a liquid mobile phase.
Reversed-phase HPLC is frequently used for lipopeptide analysis. In this mode, the stationary phase is nonpolar, and the mobile phase consists of a polar solvent mixture, such as water and acetonitrile. The separation is driven by the hydrophobicity of the analytes. As the lipopeptides, including those containing the this compound moiety, traverse the column, they are separated based on their relative affinities for the stationary phase.
The effluent from the HPLC column is directed into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly employed in HPLC-MS. It is particularly advantageous for large and non-volatile molecules like lipopeptides as it causes minimal fragmentation, primarily generating intact molecular ions. This provides an accurate determination of the molecular weight. For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be utilized. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern can reveal the amino acid sequence of the peptide backbone and the precise structure of the lipid portion, including the confirmation of the this compound component.
Quantitative Analytical Method Development for Biological Samples
The development of a reliable quantitative method for measuring this compound in biological samples, such as microbial fermentation broths or environmental extracts, demands meticulous optimization to ensure accuracy, precision, and reproducibility. A key element of quantitative analysis is the use of an internal standard. An ideal internal standard is a compound that shares similar chemical and physical properties with the analyte but is not naturally present in the sample. A stable isotope-labeled version of this compound, for instance, a deuterated analog, serves as an excellent internal standard.
The method development workflow encompasses several critical steps:
Sample Preparation: Optimization of an extraction procedure to efficiently isolate the analyte from the sample matrix while minimizing co-extraction of interfering substances. Techniques such as liquid-liquid extraction or solid-phase extraction are commonly employed.
Chromatographic Separation: Fine-tuning of chromatographic parameters to achieve optimal separation of the analyte from other sample constituents. This includes selecting the appropriate column, mobile phase composition, and elution gradient for HPLC, or the temperature program for GC.
Mass Spectrometric Detection: Adjustment of mass spectrometer settings to maximize the signal response for both the analyte and the internal standard.
A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. A plot of the ratio of the analyte peak area to the internal standard peak area versus the analyte concentration is constructed. This calibration curve is then used to determine the concentration of this compound in unknown samples. The entire analytical method must be rigorously validated for key performance characteristics, including linearity, accuracy, precision, the limit of detection (LOD), and the limit of quantification (LOQ), to guarantee the reliability of the resulting quantitative data.
Advanced Structural Characterization in Mixtures
In complex mixtures where numerous isomers and structurally similar compounds may coexist, advanced analytical techniques are often required for the unequivocal structural confirmation of this compound. High-resolution mass spectrometry (HRMS), performed on instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides exceptionally accurate mass measurements. This high mass accuracy enables the determination of the elemental composition of an ion, which is a powerful tool for distinguishing between compounds that have the same nominal mass but different elemental formulas.
As previously mentioned, tandem mass spectrometry (MS/MS) is indispensable for detailed structural elucidation. By carefully analyzing the fragmentation patterns generated from the parent ion, intricate structural details can be deduced. In the case of this compound, MS/MS data can be used to confirm the precise location of the hydroxyl group and the methyl branch on the decanoic acid backbone.
In particularly challenging analytical scenarios, even more sophisticated techniques may be implemented. Ion mobility spectrometry-mass spectrometry (IMS-MS), for example, introduces an additional dimension of separation. IMS-MS separates ions in the gas phase based on their size, shape, and charge before they enter the mass spectrometer. This can resolve isomeric compounds that are not separable by chromatography alone. The integration of these advanced analytical methodologies provides a comprehensive and unambiguous approach to the structural characterization of this compound, even within the most complex sample matrices.
Future Research Directions and Applications in Basic Science
Exploration of Undiscovered Microbial Producers and Novel Analogues
The vast and largely untapped diversity of the microbial world presents a promising frontier for the discovery of novel natural products, including unique fatty acids like 3-Hydroxy-8-methyldecanoic acid. Microorganisms such as bacteria, fungi, and actinomycetes are well-documented producers of a wide array of fatty acids with diverse chemical structures. mdpi.comnih.govresearchgate.net
Future research should focus on systematic screening of microorganisms from underexplored environments, such as marine sediments, extreme terrestrial habitats, and insect microbiomes. These efforts could lead to the isolation of native producers of this compound. For instance, various Streptomyces species are known to produce complex molecules containing unusual fatty acid moieties, and bacteria isolated from soil have been found to synthesize novel trihydroxy unsaturated fatty acids. mdpi.comoup.com
Furthermore, this exploration is likely to yield novel structural analogues. Variations in the position of the methyl group (e.g., 7-methyl or 9-methyl), the length of the carbon chain, or the degree of saturation would constitute new chemical entities with potentially distinct physical properties and biological activities. Identifying the microbial sources for these compounds is the first step toward understanding their natural roles and potential applications.
Table 1: Examples of Microbial Classes known for Producing Unique Fatty Acids
| Microbial Class | Examples of Produced Fatty Acids/Derivatives | Potential for Discovery | Reference |
| Actinomycetes | Branched-chain fatty acids, Hydroxylated fatty acids within complex antibiotics | High: Known for diverse and complex lipid metabolism. | mdpi.com |
| Fungi | Hydroxy fatty acids, Dihydroxy fatty acids | High: Produce a variety of secondary metabolites including unique lipids. | mdpi.comresearchgate.net |
| Bacteria (e.g., Pseudomonas, Clavibacter) | 3-Hydroxy fatty acids (as part of LPS or rhamnolipids), Novel trihydroxy fatty acids | Moderate to High: Versatile metabolic capabilities for fatty acid modification. | oup.comnih.gov |
Application of Synthetic Biology for Pathway Engineering and Optimized Production
Once a biosynthetic pathway is identified or hypothesized, synthetic biology offers powerful tools to engineer microorganisms for the optimized production of this compound. Escherichia coli and Pseudomonas putida are common chassis organisms for producing fatty acid-derived chemicals and can be engineered to generate specific branched and hydroxylated molecules. frontiersin.orgfrontiersin.org
Future strategies would involve:
Heterologous Expression: Introducing genes from newly discovered microbial producers or combining genes from different organisms that encode the necessary enzymes (e.g., branched-chain keto-acid dehydrogenase complex, fatty acid synthase, and a specific hydroxylase).
Pathway Optimization: Enhancing the production yield by overexpressing rate-limiting enzymes, deleting competing metabolic pathways (such as β-oxidation), and redirecting carbon flux towards the desired product. glbrc.orgnih.gov
Fermentation Process Development: Optimizing culture conditions, such as temperature, pH, and nutrient feeding strategies, to maximize the titer and productivity of the target compound. For example, supplementing cultures with renewable carbon sources like glycerol (B35011) can boost production. frontiersin.org
These approaches could enable the sustainable, large-scale production of this compound, making it readily available for further research and application. google.com
Elucidation of Comprehensive Biosynthetic Pathways
A critical area of future research is to fully elucidate the enzymatic steps that lead to the formation of this compound. The biosynthesis likely involves a combination of pathways for branched-chain fatty acid synthesis and subsequent hydroxylation.
The proposed pathway would start with a branched-chain primer, likely derived from an amino acid metabolite, which is then extended by the Type II Fatty Acid Synthesis (FASII) system. nih.gov The key hydroxylation step to form the 3-hydroxy group is a natural intermediate in the fatty acid synthesis and elongation cycle. However, the accumulation of a specific medium-chain length, hydroxylated, and branched fatty acid requires a highly specific set of enzymes.
Key research questions to address include:
What is the initial building block for the branched-chain? Is it derived from valine, leucine (B10760876), or isoleucine metabolism?
Which specific 3-hydroxyacyl-ACP dehydratase and subsequent enzymes in the FASII pathway are involved, and what determines the final C10 chain length?
Is the 3-hydroxy group introduced during de novo synthesis and released by a specialized thioesterase, or is it the result of a post-synthesis hydroxylation of 8-methyldecanoic acid by a dedicated hydroxylase, such as a P450 monooxygenase? nih.gov
Answering these questions will provide a complete biochemical map of its formation and identify the key enzymes that can be used for synthetic biology applications.
Advanced Mechanistic Studies of Bioactivity in Cellular and Molecular Models
The unique hybrid structure of this compound suggests it may possess interesting biological activities that warrant in-depth mechanistic investigation. Related 3-hydroxy fatty acids are known components of bacterial lipopolysaccharides and have demonstrated antifungal and immune-modulatory properties. frontiersin.org Branched-chain fatty acids are integral to regulating membrane fluidity and can act as signaling molecules.
Future research should employ a range of cellular and molecular models to explore its bioactivity:
Antimicrobial Activity: Testing its efficacy against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC) and spectrum of activity. Mechanistic studies could investigate if it disrupts cell membrane integrity or inhibits specific enzymes.
Immune Modulation: Using immune cell cultures (e.g., macrophages, dendritic cells) to investigate if it can trigger inflammatory responses or, conversely, exert anti-inflammatory effects. This could involve measuring cytokine production and activation of key signaling pathways like NF-κB.
Metabolic Effects: In cell lines like hepatocytes or adipocytes, researchers could study its impact on lipid metabolism, glucose uptake, and mitochondrial function. Its branched structure may influence its susceptibility to β-oxidation, potentially leading to unique metabolic fates.
These studies will be crucial for understanding the fundamental biological role of this compound and identifying its potential as a lead compound for therapeutic development.
Development of Research Probes and Tool Compounds
To facilitate the study of its mechanisms of action and biological targets, this compound can be chemically modified to create powerful research probes. nih.gov The development of such tool compounds is a vital step in modern chemical biology to trace the fate and interactions of molecules within complex biological systems.
Potential strategies include:
Fluorescent Tagging: Attaching a fluorescent dye (e.g., a nitrobenzoxadiazole group) to the molecule would allow for its visualization within cells using fluorescence microscopy, revealing its subcellular localization and trafficking.
Affinity-Based Probes: Incorporating a "clickable" chemical handle, such as an alkyne or azide (B81097) group, would enable the use of click chemistry to attach reporter tags (like biotin (B1667282) or fluorophores) after the molecule has interacted with its cellular targets. This is a powerful method for identifying binding proteins and other interacting partners.
Photo-Affinity Labeling: Introducing a photo-activatable cross-linking group would allow researchers to permanently link the molecule to its binding partners upon UV irradiation, facilitating their isolation and identification by mass spectrometry.
The creation of these specialized probes will be instrumental in de-orphaning the biological function of this compound and mapping its molecular interaction network.
Q & A
Q. What are the primary natural sources of 3-hydroxy-8-methyldecanoic acid, and how is it isolated for research purposes?
- Methodological Answer : this compound has been identified as a component of lipopeptides (svalbamides A and B) produced by Paenibacillus sp. SVB7 isolated from Arctic Ocean sediments . Isolation typically involves:
Extraction : Ethyl acetate or methanol extraction of bacterial cultures.
Chromatography : Fractionation using silica gel or HPLC.
Structural Confirmation : HR-MS and NMR spectroscopy for preliminary identification.
- Key Data :
| Property | Value/Technique | Source |
|---|---|---|
| Source | Arctic sediment (core HH17-1085) | |
| HR-MS | High-resolution mass spectrometry for molecular formula | |
| NMR | 1D/2D NMR (COSY, HMBC) for backbone structure |
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- HR-MS : Determines molecular formula (e.g., C₁₁H₂₂O₃ for this compound).
- NMR Spectroscopy : Assigns functional groups and carbon backbone (e.g., β-hydroxy acid signals at δ ~4.0 ppm for H-3).
- Advanced Marfey’s Method : Derivatizes hydrolyzed amino acids with L/D-FDAA to resolve stereochemistry of adjacent residues .
Q. What are the safety considerations for handling 3-hydroxy fatty acids in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard) and safety goggles to prevent skin/eye contact .
- Ventilation : Work in fume hoods to avoid inhalation of aerosols .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can stereochemical conflicts in this compound be resolved computationally?
- Methodological Answer : The DP4 probability method calculates the likelihood of proposed stereoisomers by comparing experimental and theoretical NMR chemical shifts. For svalbamides, DP4 analysis confirmed the (R)-configuration of this compound .
- Workflow :
Generate stereoisomer candidates via molecular modeling.
Compute NMR shifts using DFT (e.g., B3LYP/6-31G*).
Apply DP4 statistical analysis to match experimental data.
Q. What bioactivity assays are suitable for evaluating this compound derivatives?
- Methodological Answer : Svalbamides A/B were tested for chemopreventive potential using a quinone reductase (QR) induction assay in Hepa1c1c7 murine hepatoma cells .
- Protocol :
Treat cells with test compounds (10–50 μM).
Measure QR activity via NADPH-dependent dichlorophenolindophenol reduction.
Calculate induction ratios relative to controls.
Q. How do synthesis routes for 3-hydroxy fatty acids compare in yield and scalability?
- Methodological Answer : While direct synthesis data for this compound is limited, analogous β-hydroxy acids are synthesized via:
- Biocatalytic Routes : Pseudomonas spp. lipases for enantioselective hydrolysis (≥80% yield) .
- Chemical Synthesis : Aldol condensation of octanal with methyl acrylate, followed by reduction (60–70% yield) .
- Key Trade-offs : Biocatalysis offers higher stereoselectivity; chemical synthesis scales better but requires purification.
Q. What strategies mitigate contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine HR-MS (exact mass), IR (functional groups), and 2D-NMR (HMBC, COSY) to resolve ambiguities.
- Isotopic Labeling : Use C-labeled substrates in microbial cultures to trace biosynthetic pathways .
Methodological Considerations for Systematic Reviews
Q. Which databases are most effective for retrieving peer-reviewed studies on 3-hydroxy fatty acids?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
